1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-4-5-11(13(14)7-10)8-15-6-2-3-12(16)9-15/h4-5,7,12,16H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKGUIHARCQKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-4-methylbenzyl)piperidin-3-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a chloro and methyl group on the benzyl moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, it has been suggested that similar compounds can inhibit enzymes like tyrosinase, which is involved in melanin production, indicating potential applications in skin-related therapies.
Biological Effects
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
- Anticancer Properties : The compound has been explored for its potential anticancer effects. Similar piperidine derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
In Vitro Studies
Several studies have investigated the in vitro effects of this compound:
- Cytotoxicity Assays : In assays against various cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating robust efficacy. For example, compounds structurally related to this compound showed IC50 values less than 20 μM against HepG2 cells, suggesting strong antitumor activity .
- Enzyme Inhibition : The compound's ability to inhibit cholinesterase enzymes was also evaluated, revealing potential implications for neurodegenerative diseases. Inhibitory concentrations were measured, providing insight into its pharmacological profile .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of specific substituents on the piperidine ring and benzyl group. Variations in these groups can significantly affect biological activity. For instance, the presence of halogens like chlorine enhances binding affinity to enzyme active sites, which may lead to increased biological responses .
Data Tables
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| Cytotoxicity (HepG2) | <20 | Cancer Cells |
| Cholinesterase Inhibition | Varies | AChE/BChE Enzymes |
| Tyrosinase Inhibition | Not specified | Melanin Production |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol with structurally or functionally related piperidine derivatives, focusing on substituent effects, biological activity, and receptor interactions.
Structural Analogues with Antiviral Activity
- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol: Structure: Features a 6-chloroquinoline group instead of a benzyl substituent. Activity: Demonstrated high binding affinity to the SARS-CoV-2 spike protein (ΔG = -8.9 kcal/mol), comparable to hydroxychloroquine (HCQ) but with improved safety profiles . Key Difference: The quinoline moiety enhances π-π stacking interactions with viral proteins, whereas the benzyl group in the target compound may prioritize hydrophobic interactions.
- (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine: Structure: Cyclohexane backbone with a chloroquinoline group.
Sphingosine Kinase 1 (SK1) Inhibitors
- 1-(4-Octylphenethyl)piperidin-3-ol (RB-019): Structure: Contains a long alkyl chain (octylphenethyl) instead of a chlorinated benzyl group. Activity: Exhibits 6.1-fold selectivity for SK1 over SK2, attributed to the hydroxyl group’s position (3-OH vs. 4-OH in RB-005) and alkyl chain flexibility .
Receptor Affinity and Stereochemical Effects
- Piperidin-3-ol Derivatives with Dichlorobenzyl Substituents :
- Examples : 1-(2,4-Dichloro-benzyl)-piperidin-4-ol and 1-(3,4-Dichloro-benzyl)-piperidin-3-ol .
- Activity : Dichloro substitutions enhance affinity for acetylcholine receptors (pA₂ = 8.7–9.0), but enantiomers show <10-fold differences in potency, unlike quinuclidin-3-ol derivatives .
- Key Difference : The 4-methyl group in the target compound may reduce metabolic oxidation compared to dichloro analogs.
Fluorinated and Methylated Derivatives
- (3R)-1-(2,4-Difluorobenzyl)piperidin-3-ol :
- (3R)-1-(4-Chloro-3-methylbenzyl)piperidin-3-ol: Structure: Chloro and methyl groups at positions 4 and 3 of the benzyl ring.
Comparative Data Table
*Estimated based on analogous structures in .
Research Findings and Implications
- Substituent Position Matters: Chlorine at the 2-position (vs. 3-/4-) in benzyl-piperidinols optimizes steric and electronic interactions for receptor binding .
- Hydroxyl Group Orientation : The 3-OH configuration in piperidine enhances selectivity for enzymes like SK1 over SK2 .
- Safety vs. Efficacy: Chloroquinoline-piperidinols balance antiviral activity with reduced cardiotoxicity compared to HCQ .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol typically involves:
- Preparation or procurement of the substituted benzyl halide or benzyl precursor.
- N-alkylation of the piperidine nucleus at the nitrogen with the benzyl moiety.
- Introduction or preservation of the hydroxyl group at the 3-position of the piperidine ring.
This approach ensures regioselective substitution and functional group compatibility.
Preparation of the 2-Chloro-4-methylbenzyl Intermediate
A key precursor is the 2-chloro-4-methylbenzyl halide or related activated species. According to patent literature, chlorination and methylation of pyridine derivatives followed by radical halogenation steps yield the chloro-methyl benzyl intermediates. For example:
- Starting from 2-chloro-4-methylpyridine, chloromethylation is achieved using sulfuryl chloride (SO₂Cl₂) in the presence of radical initiators such as benzoyl peroxide, under controlled temperature and pH conditions.
- The reaction conditions involve dropwise addition of SO₂Cl₂, stirring at 2-8 hours, pH adjustment with sodium bicarbonate, and vacuum distillation to isolate the chloromethyl product with yields around 79%-90%.
This intermediate can be transformed into the benzyl halide suitable for subsequent alkylation.
N-Alkylation of Piperidin-3-ol
The core step is the alkylation of the piperidine ring nitrogen with the 2-chloro-4-methylbenzyl moiety. Methods reported include:
- Reaction of piperidin-3-ol or its protected derivatives with 2-chloro-4-methylbenzyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF).
- Heating the mixture typically at 70–90 °C for 12 hours to ensure complete alkylation.
- The reaction is monitored by thin-layer chromatography (TLC) and purified by extraction and chromatography.
This step yields the desired this compound with the hydroxyl group intact.
Alternative Synthetic Routes and Functional Group Manipulation
Additional synthetic routes involve:
- Protection of the hydroxyl group on the piperidine ring (e.g., as a silyl ether) before benzylation to prevent side reactions, followed by deprotection after alkylation.
- Reductive amination approaches where the benzyl aldehyde derivative reacts with piperidin-3-ol under reducing conditions (e.g., sodium triacetoxyborohydride) to form the benzylated product directly.
- Use of biphenyl or other aromatic isocyanates for carbamate formation as intermediates in multi-step syntheses related to piperidin-3-ol derivatives.
Research Findings and Reaction Optimization
- The reaction temperature and time are critical; prolonged heating at moderate temperatures (70–90 °C) favors higher yields.
- Use of bases such as potassium carbonate or DIPEA facilitates the deprotonation of the piperidine nitrogen to enhance nucleophilicity.
- Solvent choice (DMF, dichloromethane) impacts reaction kinetics and product purity.
- Radical initiators and controlled pH are essential in the chloromethylation step to avoid side products.
- Spectroscopic characterization (1H NMR, MS) confirms the structure and purity of intermediates and final products.
Summary Table of Key Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chloromethylation of 2-chloro-4-methylpyridine | SO₂Cl₂, benzoyl peroxide, 2-8 h, pH 6-8 | 79-90 | Radical initiator essential, controlled pH |
| 2 | N-Alkylation of piperidin-3-ol | 2-chloro-4-methylbenzyl chloride, K₂CO₃, DMF, 70-90 °C, 12 h | 70-85 | Polar aprotic solvent, base-mediated reaction |
| 3 | Optional protection/deprotection of hydroxyl | TBDMS-Cl for protection; TBAF for deprotection | — | Protects hydroxyl during alkylation if needed |
| 4 | Reductive amination alternative | Benzyl aldehyde, NaBH(OAc)₃, DCM/MeOH, RT, 15 h | 65-80 | Alternative to direct alkylation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
